molecular formula C8H4F6N2O3 B1443726 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine CAS No. 917924-00-6

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine

Cat. No.: B1443726
CAS No.: 917924-00-6
M. Wt: 290.12 g/mol
InChI Key: SIXJARDXCIFHOE-UHFFFAOYSA-N
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Description

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine is a chemical compound that features a pyridine ring substituted with a nitro group and a hexafluoropropan-2-yloxy group

Preparation Methods

The synthesis of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine typically involves the reaction of 2,5-dibromopyridine with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atoms with the hexafluoropropan-2-yloxy group. The nitro group is then introduced via nitration using a mixture of concentrated nitric and sulfuric acids .

Chemical Reactions Analysis

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hexafluoropropan-2-yloxy group can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine include:

Properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O3/c9-7(10,11)6(8(12,13)14)19-5-2-1-4(3-15-5)16(17)18/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXJARDXCIFHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50846773
Record name 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50846773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917924-00-6
Record name 2-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50846773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.45 g (61.2 mmol) of sodium hydride was introduced to 15 ml of THF and cooled to 5° C., and then 10.6 g of 1,1,1,3,3,3-hexafluoro-2-propanol was added dropwise thereto. The resulting solution was stirred at 5° C. for 30 minutes, and then 5.0 g of 2-chloro-5-nitropyridine dissolved in 10 ml of THF was added dropwise thereto and stirred at room temperature for 3 hours. The reaction solution was allowed to stand at room temperature for 3 days, the water was added thereto, and the mixture was extracted with ethyl acetate and then washed with saturated salt water. The resultant was dried over anhydrous magnesium sulfate, and then the solvent was removed under a reduced pressure to obtain a residue. The resulting residue was purified by silica gel column chromatography (n-hexane AcOEt=10:1) to obtain 8.4 g of the desired product (Yield: 92%) as yellow oil.
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine
Reactant of Route 5
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine
Reactant of Route 6
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2-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-5-nitropyridine

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